2,6-Dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one

Catalog No.
S12284954
CAS No.
34954-75-1
M.F
C11H9Cl3N2O
M. Wt
291.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-3-(3-chloropropyl)quinazolin-4(3H)-on...

CAS Number

34954-75-1

Product Name

2,6-Dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one

IUPAC Name

2,6-dichloro-3-(3-chloropropyl)quinazolin-4-one

Molecular Formula

C11H9Cl3N2O

Molecular Weight

291.6 g/mol

InChI

InChI=1S/C11H9Cl3N2O/c12-4-1-5-16-10(17)8-6-7(13)2-3-9(8)15-11(16)14/h2-3,6H,1,4-5H2

InChI Key

OHDXYBHHXJXGQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C(=N2)Cl)CCCCl

2,6-Dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C11H10Cl2N2OC_{11}H_{10}Cl_2N_2O and a molecular weight of approximately 252.12 g/mol. This compound features a quinazolinone core structure, which is characterized by a fused bicyclic system containing nitrogen atoms. The presence of two chlorine atoms at the 2 and 6 positions, along with a 3-chloropropyl side chain at the 3 position, contributes to its unique chemical properties and potential biological activities.

The chemical reactivity of 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one can be explored through various types of reactions:

  • Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles at these positions.
  • Condensation Reactions: The carbonyl group in the quinazolinone structure can participate in condensation reactions with amines or alcohols, leading to the formation of new derivatives.
  • Reduction Reactions: The presence of the carbonyl group also makes this compound susceptible to reduction, which can yield alcohol derivatives.

Research indicates that derivatives of quinazolin-4(3H)-one, including 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one, exhibit significant biological activities. Notably, these compounds have been evaluated for their potential as inhibitors of various tyrosine kinases, such as cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). In vitro studies have shown that some derivatives possess cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

The synthesis of 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available chlorinated anilines and appropriate aldehydes or ketones.
  • Cyclization Reaction: A common method involves the cyclization of substituted anthranilic acids with isothiocyanates or other electrophiles in the presence of bases to form the quinazolinone framework.
  • Chlorination: Chlorination reactions can be performed using reagents such as phosphorus oxychloride or thionyl chloride to introduce chlorine substituents at specific positions on the quinazolinone ring.
  • Alkylation: The introduction of the 3-chloropropyl group can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.

The applications of 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one are primarily found in medicinal chemistry:

  • Anticancer Agents: Due to its inhibitory effects on various protein kinases, this compound shows promise as a potential anticancer therapeutic.
  • Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of more complex pharmaceutical compounds targeting specific diseases.

Interaction studies involving 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one focus on its binding affinity and inhibitory activity against key enzymes involved in cancer progression. Molecular docking studies have suggested that this compound may act as an ATP non-competitive inhibitor against certain kinases, providing insights into its mechanism of action .

Several compounds share structural similarities with 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
2,4-Dichloroquinazolin-4(3H)-oneTwo chlorine atoms at positions 2 and 4Exhibits different kinase inhibitory profiles
2-Chloro-6-methylquinazolin-4(3H)-oneOne chlorine atom and a methyl groupPotentially lower cytotoxicity compared to dichloro derivative
1-Methyl-2-(3-chloropropyl)quinazolin-4(3H)-oneMethyl substitution at position 1Altered pharmacokinetic properties

These comparisons highlight the unique presence of two chlorine substituents and a specific side chain in 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one, which may influence its biological activity and therapeutic potential differently than its analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

289.978046 g/mol

Monoisotopic Mass

289.978046 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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